molecular formula C10H15N5O2S B14962131 N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B14962131
M. Wt: 269.33 g/mol
InChI Key: ZILLXTCQDAHKHZ-UHFFFAOYSA-N
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Description

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyridylmethyl group, a tetrahydro-1,3,5-triazine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 2-pyridylmethylamine with formaldehyde and ammonia to form the tetrahydro-1,3,5-triazine ring. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For instance, the use of a stainless steel column packed with a suitable catalyst, such as Raney nickel, can facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridylmethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is unique due to its combination of a tetrahydro-1,3,5-triazine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C10H15N5O2S

Molecular Weight

269.33 g/mol

IUPAC Name

N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C10H15N5O2S/c1-18(16,17)14-10-12-7-15(8-13-10)6-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3,(H2,12,13,14)

InChI Key

ZILLXTCQDAHKHZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=N2

Origin of Product

United States

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